Product packaging for Ethyl 4,6-dioxoheptanoate(Cat. No.:CAS No. 20754-03-4)

Ethyl 4,6-dioxoheptanoate

Cat. No.: B2699793
CAS No.: 20754-03-4
M. Wt: 186.207
InChI Key: CWICPWJRZJARAL-UHFFFAOYSA-N
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Description

Contextualization within Beta-Dicarbonyl Chemistry

The chemical behavior of Ethyl 4,6-dioxoheptanoate is best understood within the framework of β-dicarbonyl chemistry. A β-dicarbonyl compound is characterized by the presence of two carbonyl (C=O) groups separated by a single carbon atom, often referred to as the α-carbon or the active methylene (B1212753) group. vpscience.org

A defining feature of β-dicarbonyl compounds is the enhanced acidity of the hydrogen atoms on this central carbon. fiveable.me The pKa of these α-hydrogens is significantly lower (typically around 10) compared to that of a simple ketone (around 20), making them readily removable by a moderately strong base. pearson.com This increased acidity is due to the powerful stabilizing effect of the two adjacent carbonyl groups on the resulting conjugate base, an enolate ion. The negative charge on the enolate is delocalized through resonance over the α-carbon and both oxygen atoms, which greatly stabilizes the ion. fiveable.me

This facile enolate formation is the cornerstone of β-dicarbonyl reactivity. fiveable.me The stabilized enolate is an excellent nucleophile and a key intermediate in many fundamental carbon-carbon bond-forming reactions, including:

Aldol Condensations: Reactions with aldehydes or ketones. fiveable.me

Claisen Condensations: Reactions with esters to form larger β-keto esters. jove.comresearchgate.net

Michael Additions: Conjugate additions to α,β-unsaturated carbonyl compounds. fiveable.menih.gov

Alkylation Reactions: Reactions with alkyl halides to introduce alkyl groups at the α-carbon. pressbooks.pub

Furthermore, β-dicarbonyl compounds, particularly β-keto esters like this compound, can exist as a mixture of two tautomeric forms: the keto form and the enol form. This keto-enol tautomerism is a dynamic equilibrium, and the position of this equilibrium is influenced by factors such as solvent and molecular structure.

Significance of Dioxoheptanoate Scaffolds as Synthetic Precursors

In synthetic chemistry, a "scaffold" refers to a core molecular framework that can be systematically modified to generate a library of diverse compounds. mdpi.comnih.gov The diversification of molecular scaffolds is a central strategy in fields like drug discovery and materials science, as it allows for the exploration of vast chemical space from a common starting point. nih.govrsc.org Natural products, with their structurally complex and privileged scaffolds, often serve as inspiration for these synthetic endeavors. nih.govnih.gov

The dioxoheptanoate structure represents a versatile and synthetically valuable scaffold. Its utility stems directly from the reactivity of the β-dicarbonyl system. The active methylene group provides a handle for introducing a wide variety of substituents through alkylation or acylation reactions. pressbooks.pubnih.gov The two carbonyl groups and the ester moiety offer additional sites for chemical modification.

Key synthetic transformations that highlight the significance of such scaffolds include:

Alkylation and Dialkylation: The presence of an acidic proton allows for the stepwise introduction of one or two alkyl groups at the central carbon, enabling the construction of substituted carbon chains. pressbooks.pub

Hydrolysis and Decarboxylation: β-keto esters can be hydrolyzed to the corresponding β-keto acid. These acids are often unstable and readily undergo decarboxylation (loss of CO₂) upon heating to yield a ketone. pressbooks.pub This sequence provides a powerful method for the synthesis of ketones from esters.

Heterocycle Synthesis: The 1,3-dicarbonyl motif is a classic precursor for the synthesis of various heterocyclic rings (e.g., pyrazoles, isoxazoles, pyrimidines) through condensation reactions with dinucleophiles like hydrazine (B178648), hydroxylamine (B1172632), or urea (B33335).

The strategic application of these reactions allows chemists to use the dioxoheptanoate scaffold as a template to build a wide array of more complex molecular architectures, making it a significant tool in the arsenal (B13267) of organic synthesis. smolecule.comnih.gov

Historical Overview of Key Discoveries Pertaining to this compound and Related Compounds

The chemistry of this compound is built upon more than a century of foundational discoveries in organic chemistry. The study of β-dicarbonyl compounds, specifically β-keto esters, is a classic area of research.

The Claisen condensation , first reported in the late 19th century, remains one of the most fundamental methods for synthesizing β-keto esters. researchgate.net This reaction, involving the base-promoted condensation of two ester molecules, provided the initial gateway to this important class of compounds. jove.com Early 20th-century work, such as that by Otto Diels in 1906 on the related compound ethyl 2,4-dioxohexanoate, further expanded the knowledge of these structures. google.com

Throughout the 20th century, the synthetic utility of β-keto esters was extensively explored and refined. Research, such as a 1944 report on new methods for synthesizing β-keto esters, continually improved access to these molecules. acs.org A significant milestone in the history of related compounds was the synthesis of mthis compound, reported in a 1981 study by Battersby and his colleagues, which laid the groundwork for its use in further applications. smolecule.com

More recently, the field has evolved beyond traditional applications. Advanced synthetic methods, such as palladium-catalyzed reactions of allylic β-keto esters, have opened up new avenues for their use, offering novel transformations not achievable by conventional means. nih.gov The design of β-keto esters as potential antibacterial agents, based on their structural similarity to bacterial signaling molecules, represents a modern application of this historic class of compounds. mdpi.com This progression from fundamental reaction discovery to sophisticated applications in catalysis and medicinal chemistry illustrates the enduring importance of β-dicarbonyl compounds in chemical science. acs.org

Data Tables

Table 1: Physicochemical Properties of Related Dioxoheptanoates

PropertyValueCompoundSource
Molecular Formula C₉H₁₄O₄Ethyl 2,4-dioxoheptanoate nih.gov
Molecular Weight 186.20 g/mol Ethyl 2,4-dioxoheptanoate nih.gov
IUPAC Name ethyl 2,4-dioxoheptanoateEthyl 2,4-dioxoheptanoate nih.gov
CAS Number 20754-03-4This compound aksci.com
CAS Number 36983-31-0Ethyl 2,4-dioxoheptanoate nih.gov

Table 2: Key Synthetic Reactions of β-Dicarbonyl Scaffolds

ReactionDescriptionSignificance
Alkylation Introduction of an alkyl group at the α-carbon via an enolate intermediate reacting with an alkyl halide.Forms new C-C bonds, building molecular complexity. pressbooks.pub
Claisen Condensation Base-catalyzed reaction between two esters to form a β-keto ester.A primary method for synthesizing the β-dicarbonyl framework. jove.com
Decarboxylation Loss of CO₂ from the corresponding β-keto acid (formed after hydrolysis) upon heating.A versatile method for synthesizing ketones. pressbooks.pub
Michael Addition 1,4-nucleophilic addition of the enolate to an α,β-unsaturated carbonyl compound.Creates complex carbon skeletons by forming C-C bonds. fiveable.menih.gov
Heterocycle Formation Condensation with dinucleophiles (e.g., hydrazine, urea) to form five- or six-membered rings.Provides access to important classes of heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4 B2699793 Ethyl 4,6-dioxoheptanoate CAS No. 20754-03-4

Properties

IUPAC Name

ethyl 4,6-dioxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-13-9(12)5-4-8(11)6-7(2)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWICPWJRZJARAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4,6 Dioxoheptanoate and Its Analogues

Classic Synthetic Routes and Their Evolution

Traditional methods for synthesizing β-dicarbonyl compounds have been well-established, providing the groundwork for producing Ethyl 4,6-dioxoheptanoate.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.orggeeksforgeeks.org This reaction, named after Rainer Ludwig Claisen, has been a cornerstone in organic synthesis since its discovery in 1887. wikipedia.orggeeksforgeeks.org

The classic Claisen condensation requires at least one of the reacting esters to be enolizable, meaning it must possess an α-proton that can be removed to form an enolate anion. wikipedia.org The base used, typically a sodium alkoxide like sodium ethoxide, must not interfere with the reaction through nucleophilic substitution. wikipedia.orglibretexts.org The reaction mechanism involves the deprotonation of the α-carbon of an ester to form a resonance-stabilized enolate. geeksforgeeks.orgjove.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. geeksforgeeks.org Subsequent elimination of an alkoxide leaving group forms the β-keto ester. libretexts.orglibretexts.org A key requirement for the reaction to proceed to completion is the presence of two α-hydrogens on the starting ester, as the deprotonation of the resulting β-keto ester is the thermodynamic driving force. wikipedia.orgjove.com

For the synthesis of compounds like this compound, a mixed or "crossed" Claisen condensation would be employed, where two different esters are reacted. libretexts.orglibretexts.org To avoid a complex mixture of products, this is typically done when one of the esters is non-enolizable. libretexts.orglibretexts.org For instance, the condensation of ethyl acetate (B1210297) with a suitable butyryl derivative in the presence of a strong base would be a plausible route.

A variation of this is the Dieckmann condensation, which is an intramolecular Claisen condensation of a molecule containing two ester groups, leading to a cyclic β-keto ester. wikipedia.org

Reaction TypeReactantsProductKey Features
Classic Claisen Condensation Two identical enolizable estersβ-keto esterRequires a strong base and at least two α-hydrogens on the ester. wikipedia.orgjove.com
Mixed (Crossed) Claisen Condensation Two different esters (one often non-enolizable)β-keto esterCan produce complex mixtures if both esters are enolizable. libretexts.orglibretexts.org
Dieckmann Condensation A molecule with two ester groupsCyclic β-keto esterAn intramolecular version of the Claisen condensation. wikipedia.org

A significant advancement in the synthesis of β,δ-diketo esters involves the use of β-keto ester dianions. cdnsciencepub.comcdnsciencepub.comresearchgate.net This method provides a powerful route to compounds like this compound by allowing for the acylation of a pre-formed dianion. The generation of the dianion is typically achieved by treating a β-keto ester, such as methyl acetoacetate (B1235776), with a strong base system, for example, one equivalent of sodium hydride followed by one equivalent of n-butyllithium, or two equivalents of lithium diisopropylamide (LDA). cdnsciencepub.com

Once formed, this dianion can react with an acylating agent, such as an ester, to yield the desired β,δ-diketo ester. cdnsciencepub.com For instance, the dianion of methyl acetoacetate has been successfully acylated with various methyl esters to produce a range of β,δ-diketo esters in good yields. cdnsciencepub.com This approach circumvents some of the self-condensation issues that can arise in traditional Claisen condensations. rsc.org

A notable finding was that the reaction of the dianion of methyl acetoacetate with ethyl butanoate resulted in a mixture of both methyl and ethyl 3,5-dioxooctanoate, indicating that transesterification can occur during the reaction. cdnsciencepub.com To avoid this, subsequent reactions were often performed using methyl esters. cdnsciencepub.com The yields of these acylation reactions can be optimized by carefully controlling the stoichiometry of the base and the ester. cdnsciencepub.com

The versatility of these dianions extends beyond simple acylation. They have been shown to react with α,ω-dihalides to form cyclic products and can also add to nitriles. researchgate.netresearchgate.net

Dianion PrecursorBase SystemAcylating AgentProduct TypeReference
Methyl acetoacetateNaH, n-BuLiMethyl acetateMethyl 3,5-dioxohexanoate cdnsciencepub.com
Methyl acetoacetateNaH, n-BuLiMethyl butanoateMethyl 3,5-dioxooctanoate cdnsciencepub.com
β-keto estersLiHMDSEstersβ,δ-diketo esters rsc.org

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. organic-chemistry.orgnih.gov This approach offers significant advantages in terms of efficiency and atom economy. nih.gov Several named MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, are powerful tools for constructing complex molecules. organic-chemistry.orgmdpi.com

While a direct MCR for this compound is not prominently described, the principles of MCRs can be applied to synthesize its precursors or structurally related compounds. For example, the Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia (B1221849) or an ammonium (B1175870) salt. organic-chemistry.org The Biginelli reaction is another example where a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones. nih.gov

The synthesis of α-cyanomethyl-β-dicarbonyl compounds has been achieved through an iron-catalyzed radical cross-dehydrogenative-coupling (CDC) reaction between acetonitrile (B52724) and 1,3-dicarbonyls. organic-chemistry.org This highlights a modern approach to functionalizing β-dicarbonyl precursors.

The Passerini and Ugi reactions are isocyanide-based MCRs that are highly valuable for creating peptide-like structures and diverse compound libraries. nih.govmdpi.com The Ugi four-component reaction, for instance, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov These strategies showcase the potential for developing novel MCRs that could incorporate precursors leading to dioxoheptanoate structures.

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Modern synthetic methods are increasingly moving towards catalytic processes to improve efficiency and reduce waste. In the context of β-keto ester synthesis, several catalytic strategies have emerged.

A significant development is the catalytic cross-Claisen condensation of esters. rsc.org This method utilizes a non-metal Lewis acid catalyst, such as TBSNTf₂, to facilitate the reaction between esters and silyl (B83357) ketene (B1206846) acetals (SKAs) under mild conditions. rsc.org This approach offers high chemoselectivity and good functional group tolerance, overcoming the limitations of traditional base-mediated Claisen condensations which often suffer from self-condensation and require stoichiometric amounts of strong base. rsc.org

Palladium-catalyzed α-arylation of cyclic β-dicarbonyl compounds is another important modern technique. nih.govacs.org This method allows for the direct coupling of β-dicarbonyl compounds with haloarenes, providing access to α-aryl β-dicarbonyl derivatives which are important scaffolds in medicinal chemistry. nih.govacs.org Optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, is crucial for achieving high yields. acs.org

Iron catalysis has also gained attention for its low cost and low toxicity. researchgate.net Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the synthesis of polyfunctionalized compounds from simple starting materials. researchgate.net

Catalytic MethodCatalystReactantsProductAdvantages
Cross-Claisen Condensation TBSNTf₂ (non-metal Lewis acid)Esters, Silyl Ketene Acetals (SKAs)β-keto estersMild conditions, high chemoselectivity, good functional group tolerance. rsc.org
α-Arylation Palladium complexesCyclic β-dicarbonyls, Haloarenesα-Aryl β-dicarbonylsDirect C-C bond formation, access to medicinally relevant scaffolds. nih.govacs.org
Cross-Dehydrogenative Coupling (CDC) Iron salts (e.g., FeCl₃)1,3-Dicarbonyls, Acetonitrileα-Cyanomethyl-β-dicarbonylsUse of inexpensive and non-toxic catalyst, atom economy. organic-chemistry.orgresearchgate.net

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable synthetic routes. nih.govnih.govmdpi.com This approach is particularly valuable for producing chiral compounds with high enantiomeric purity. nih.govmdpi.com

For compounds structurally related to this compound, such as β-keto esters and their reduction products, biotransformations using whole cells or isolated enzymes are well-documented. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are powerful enzymes for the stereoselective reduction of carbonyl groups. mdpi.comnih.gov

For example, the bioreduction of various prochiral α-diazo-β-keto esters using KREDs from Escherichia coli has been shown to produce optically active α-diazo-β-hydroxy esters with high conversion and enantioselectivity. mdpi.comnih.gov Similarly, yeasts such as Saccharomyces cerevisiae and Pichia capsulata have been used for the stereoselective reduction of β-keto esters like ethyl 4-chloroacetoacetate. rsc.orgtandfonline.com The stereochemical outcome of these reductions can often be controlled by the choice of microorganism or by modifying the reaction conditions. tandfonline.com

The synthesis of complex natural products often employs chemoenzymatic strategies. nih.govmdpi.com For instance, the synthesis of prostaglandins (B1171923) has been achieved using a combination of chemical steps and key enzymatic transformations, including a stereoselective Baeyer-Villiger monooxygenase (BVMO) oxidation and a diastereoselective ketoreductase (KRED) reduction. mdpi.com These examples demonstrate the potential for developing chemoenzymatic routes to chiral analogues of this compound.

BiotransformationEnzyme/MicroorganismSubstrate TypeProduct TypeKey Feature
Asymmetric Reduction Ketoreductases (KREDs)α-diazo-β-keto estersOptically active α-diazo-β-hydroxy estersHigh enantioselectivity (ee >99%). mdpi.comnih.gov
Stereoselective Reduction Saccharomyces cerevisiaeCyclic β-keto estersChiral hydroxy estersDiastereoselectivity can be enhanced by additives like caffeine. rsc.org
Stereoselective Reduction Pichia capsulataEthyl 4-chloroacetoacetate(R)- or (S)-ethyl 4-chloro-3-hydroxybutanoateStereoselectivity can be switched by changing the co-substrate. tandfonline.com
Stereospecific Reduction Clostridium speciesMethyl 4-(4-chlorophenylthio)-3-oxobutanoate(3S)- or (3R)-hydroxy esterCan provide higher optical purities than yeast reductions. rsc.org

Principles of Green Chemistry Applied to Dioxoheptanoate Synthesis

The increasing global focus on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of fine chemicals, including this compound and its analogues. Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. jocpr.com This involves a focus on efficiency, safety, and the use of renewable resources. Key principles relevant to the synthesis of dioxoheptanoates include maximizing atom economy, utilizing catalytic reactions, and sourcing starting materials from renewable feedstocks.

Atom Economy

A core concept in green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comwikipedia.org The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no atoms wasted as byproducts. wikipedia.org

Traditional synthesis methods for β-dicarbonyl compounds, a class that includes dioxoheptanoates, often involve condensation reactions. For instance, the Claisen condensation of an ester and a ketone can be used. While effective, these reactions can have less than optimal atom economy due to the formation of stoichiometric byproducts. For example, a base-mediated condensation to form the sodium salt of the β-dicarbonyl compound, followed by acidic workup, generates salt waste.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

Catalytic Methodologies

Catalysts are crucial for developing greener synthetic pathways. They can increase reaction rates, allow for milder reaction conditions (lower temperature and pressure), and enable the use of more environmentally benign reagents. acs.org In the context of dioxoheptanoate synthesis, both heterogeneous and biocatalytic approaches offer significant advantages.

Heterogeneous Catalysis : Using solid catalysts, such as zeolites or metal oxides, simplifies product purification and allows for the catalyst to be easily recovered and reused. google.comsciopen.com This is particularly beneficial for large-scale industrial production. For example, a green synthesis process for a related compound, ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, has been developed using a recyclable heterogeneous catalyst, which significantly reduces pollutant emission. google.com Similarly, palladium supported on silica-carbon (Pd/SiO2-C) has been used for the reductive etherification of ethyl levulinate, a potential precursor for dioxoheptanoate analogues. nih.gov

Biocatalysis : The use of enzymes (biocatalysts) offers high selectivity and efficiency under mild, aqueous conditions. frontiersin.org Alcohol dehydrogenases (ADHs), for instance, can be used for the stereoselective reduction of ketone functionalities, which is relevant for producing specific enantiomers of substituted dioxoheptanoates. frontiersin.org This approach avoids the use of harsh reducing agents and organic solvents.

The following table compares a traditional synthesis approach with a potential greener catalytic alternative for a related transformation, highlighting the benefits of catalysis.

Table 1: Comparison of Synthetic Approaches

Feature Traditional Method (e.g., Stoichiometric Base) Greener Catalytic Method
Reagent Stoichiometric amounts of a strong base (e.g., sodium ethoxide) Catalytic amount of a solid acid/base or enzyme
Solvent Often anhydrous organic solvents (e.g., ethanol, ether) Can potentially use greener solvents or even water
Byproducts Stoichiometric amounts of salt waste Minimal or no byproducts from the catalyst
Catalyst Recovery Not applicable; reagent is consumed High; catalyst can be filtered and reused google.comjsynthchem.com

| Energy Input | May require very low or elevated temperatures | Often proceeds at or near ambient temperature rsc.org |

Use of Renewable Feedstocks

A major goal of green chemistry is to shift from petrochemical-based feedstocks to renewable resources. google.com Biomass is a key source of platform molecules that can be converted into valuable chemicals. Ethyl levulinate (EL), which can be produced from the dehydration and esterification of carbohydrates found in lignocellulosic biomass, is a promising renewable precursor for synthesizing dioxoheptanoate analogues. nih.gov Research has demonstrated the conversion of EL into compounds like ethyl-4-ethoxy pentanoate through catalytic processes, showcasing a pathway from biomass to functionalized esters. nih.gov The development of microbial organisms engineered to produce dicarboxylic acids and other precursors from renewable sources further expands the possibilities for the green synthesis of complex molecules. google.comgoogle.com

By focusing on these principles—maximizing atom economy, employing efficient and recyclable catalysts, and utilizing renewable starting materials—the synthesis of this compound and its analogues can be made significantly more sustainable and environmentally responsible. mdpi.comnih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
Ethyl levulinate
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
Ethyl-4-ethoxy pentanoate
Sodium ethoxide
Ethanol
Ether

Chemical Reactivity and Mechanistic Investigations of Ethyl 4,6 Dioxoheptanoate

Keto-Enol Tautomerism and Its Influence on Reactivity Profiles

Like other β-dicarbonyl compounds, ethyl 4,6-dioxoheptanoate exists in equilibrium between its keto and enol tautomeric forms. mdpi.commasterorganicchemistry.comlibretexts.org This tautomerism is a critical determinant of its reactivity, as the two forms exhibit distinct chemical properties. The keto form possesses two electrophilic carbonyl carbons, while the enol form contains a nucleophilic C=C double bond and an acidic hydroxyl group. mdpi.com

The position of the keto-enol equilibrium is influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts. mdpi.com In many cases, the enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered ring-like structure. This stabilization can significantly impact the compound's reactivity in subsequent transformations. The ability to control the tautomeric equilibrium is therefore a key strategy in directing the outcome of reactions involving this compound.

Nucleophilic and Electrophilic Transformations

The presence of multiple reactive sites in this compound allows for a wide range of nucleophilic and electrophilic transformations. These reactions are fundamental to its utility as a building block in the synthesis of more complex molecules, particularly heterocycles.

Reactions with Nitrogen Nucleophiles: Formation of Heterocycles (e.g., Pyrimidinones, Pyrazoles, Pyridinones)

The reaction of this compound and its derivatives with various nitrogen-containing nucleophiles is a well-established method for the synthesis of a diverse array of heterocyclic compounds.

Pyrimidinones: Condensation reactions with ureas or thioureas, often catalyzed by an acid, can yield tetrahydropyrimidine (B8763341) derivatives. mdpi.com For instance, the multi-component reaction of an appropriate benzaldehyde, urea (B33335)/thiourea (B124793), and ethyl acetoacetate (B1235776) (a related β-keto ester) in the presence of a catalyst like copper(II) chloride produces ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. mdpi.com

Pyrazoles: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and widely used transformation known as the Knorr pyrazole (B372694) synthesis. hilarispublisher.commdpi.com The reaction of this compound with hydrazine (B178648) or substituted hydrazines proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the corresponding pyrazole. hilarispublisher.commdpi.comresearchgate.netorganic-chemistry.org The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. researchgate.net For example, the reaction of ethyl 2,4-dioxoheptanoate with methylhydrazine is a key step in the synthesis of a synthon for an isomer of Viagra. researchgate.net

Pyridinones: this compound can also serve as a precursor for the synthesis of pyridinone derivatives. nih.govresearchgate.net These syntheses often involve intramolecular cyclization reactions of intermediates derived from the dicarbonyl starting material. nih.govresearchgate.net For example, functionalized keto-dioxinones, constructed through a Claisen condensation, can undergo enamine formation, thermolysis, and subsequent cyclization and aromatization to yield 6-substituted-4-hydroxy-2-pyridinones. nih.gov

HeterocycleReactant(s)General Reaction TypeKey Intermediates
PyrimidinonesUrea/ThioureaCondensation/CyclizationN-acylurea/thiourea
PyrazolesHydrazine/Substituted HydrazinesCondensation/Cyclization (Knorr Synthesis)Hydrazone
PyridinonesAmines (in multi-step sequences)Intramolecular CyclizationEnaminones

Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Acylation, Cycloadditions)

The carbon framework of this compound can be further elaborated through various carbon-carbon bond-forming reactions.

Alkylation: The α-carbons of this compound are acidic and can be deprotonated by a suitable base to form an enolate. libretexts.org This enolate is a potent nucleophile and can react with alkyl halides in an alkylation reaction, introducing a new alkyl group to the molecule. libretexts.org To achieve high yields and avoid side reactions, it is often necessary to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete conversion to the enolate. libretexts.org

Acylation: Similar to alkylation, the enolate of this compound can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group. cdnsciencepub.com This reaction provides access to polycarbonyl compounds, which are valuable intermediates in the synthesis of various natural and unnatural products. cdnsciencepub.com The acylation of dianions of β-keto esters has been developed as a successful method to produce β,δ-diketo esters. cdnsciencepub.com

Cycloadditions: this compound and its derivatives can participate in cycloaddition reactions. organicreactions.org For instance, higher-order cycloadditions, such as the [6+4] cycloaddition of tropones with dienes, offer a pathway to bicyclic systems. organicreactions.org Furthermore, derivatives like tert-butyl 2-diazo-3,6-dioxoheptanoate can undergo rhodium-catalyzed intramolecular carbonyl ylide formation, which can then be trapped by dipolarophiles in a [3+2] cycloaddition to form complex polycyclic structures. scielo.br

Reaction TypeReagent(s)Key IntermediateProduct Type
AlkylationStrong base (e.g., LDA), Alkyl halideEnolateα-Alkylated dicarbonyl compound
AcylationStrong base, Acylating agent (e.g., acid chloride)EnolatePolycarbonyl compound
[3+2] CycloadditionDiazo derivative, Rhodium catalyst, DipolarophileCarbonyl ylidePolycyclic ether

Hydrolytic Cleavage Pathways and Their Control

The ester and β-diketone functionalities of this compound are susceptible to hydrolysis. The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4,6-dioxoheptanoic acid. asm.org

Furthermore, the β-diketone moiety can undergo hydrolytic cleavage. asm.orgresearchgate.net In a biological context, the enzymatic hydrolysis of 4,6-dioxoheptanoate has been observed, leading to the formation of succinate (B1194679) and acetone. asm.orgresearchgate.net This cleavage is specific, with the hydrolase targeting only one of the potential cleavage sites. researchgate.net Controlling the conditions of hydrolysis is crucial to selectively cleave the desired functional group without affecting other parts of the molecule.

Photochemical Reactions and Radical Pathways Involving Dioxoheptanoate Esters

The study of photochemical reactions provides another dimension to the reactivity of dioxoheptanoate esters. kyushu-u.ac.jpirispublishers.commsu.edu The absorption of light can promote the molecule to an excited state, opening up reaction pathways that are not accessible under thermal conditions. irispublishers.comwiley-vch.de

For related dioxo esters, photochemical reactions such as photocycloadditions have been reported. kyushu-u.ac.jp For instance, methyl 2,4-dioxohexanoate undergoes photocycloaddition with alkenes. kyushu-u.ac.jp These reactions often proceed through excited triplet states, which can be depicted as diradicals. msu.edu

Radical reactions involving esters can be initiated photochemically or through the use of radical initiators. libretexts.org Electron transfer processes are common in the radical reactions of carboxylic acid esters. libretexts.org While simple esters are relatively unreactive under typical radical-forming conditions, more complex structures can undergo reactions where an acyloxy group is replaced by a hydrogen atom. libretexts.org Additionally, peroxy radical recombination can lead to the formation of ethers and esters, which may be relevant in the atmospheric chemistry of related compounds. copernicus.org

Detailed Mechanistic Investigations of Select Transformations

The mechanisms of the reactions of this compound and related compounds have been the subject of detailed investigations.

Knorr Pyrazole Synthesis: The mechanism of the Knorr synthesis involves the initial formation of a hydrazone by reaction of one of the ketone carbonyls with hydrazine. hilarispublisher.commdpi.com This is followed by an intramolecular nucleophilic attack of the remaining enol or enolate onto the imine carbon, leading to a five-membered ring intermediate. Subsequent dehydration then furnishes the aromatic pyrazole ring. researchgate.net

[3+2] Cycloaddition of Carbonyl Ylides: In the rhodium-catalyzed reaction of tert-butyl 2-diazo-3,6-dioxoheptanoate, the mechanism begins with the formation of a rhodium carbene. scielo.br This carbene then undergoes an intramolecular attack by the oxygen atom of one of the carbonyl groups to generate a transient carbonyl ylide. scielo.br This ylide, a 1,3-dipole, is then trapped by a dipolarophile in a concerted or stepwise cycloaddition to form the final product. scielo.br

Base-Catalyzed Keto-Enol Tautomerism: The interconversion between the keto and enol forms is catalyzed by both acid and base. libretexts.org In the presence of a base, an α-proton is removed to form a resonance-stabilized enolate ion. libretexts.org Protonation of the enolate oxygen leads to the enol form, while protonation of the α-carbon regenerates the keto form. libretexts.org

Acid-Catalyzed Keto-Enol Tautomerism: Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, making the α-protons more acidic. libretexts.org A base (such as the solvent) then removes an α-proton to form the enol. libretexts.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural characterization of ethyl 4,6-dioxoheptanoate in solution. Due to the presence of the 1,3-dicarbonyl moiety, the molecule exists as a mixture of a diketo tautomer and a more stable, intramolecularly hydrogen-bonded enol tautomer. thermofisher.com NMR is uniquely capable of observing and quantifying the individual species present in this equilibrium. thermofisher.com

Proton (¹H) NMR Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to display distinct sets of signals corresponding to both the keto and enol forms, with the relative integration of these signals reflecting the equilibrium constant of the tautomerism. thermofisher.com

The keto form would show characteristic signals for the ethyl ester group—a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). Additionally, a sharp singlet for the terminal acetyl methyl group (CH₃CO-) and two distinct signals for the two methylene groups (-CH₂- and -CH₂COOEt) would be present.

The enol form , which is often the major tautomer for β-dicarbonyl compounds, presents a different spectral profile. rsc.org A key indicator is the appearance of a signal for a vinylic proton (-C=CH-) and the disappearance of the signal for the central methylene group of the diketone system. A broad signal corresponding to the enolic hydroxyl proton (-OH), often shifted significantly downfield due to strong intramolecular hydrogen bonding, would also be observed. The protons of the ethyl group and the acetyl methyl group would also be present, albeit with slightly different chemical shifts compared to the keto form.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Tautomers of this compound

Proton Assignment Keto Tautomer (Predicted) Enol Tautomer (Predicted) Multiplicity
-OCH₂CH₃ ~4.2 ppm ~4.1-4.2 ppm Quartet (q)
-OCH₂CH₃ ~1.3 ppm ~1.2-1.3 ppm Triplet (t)
CH₃CO- ~2.2 ppm ~2.0-2.1 ppm Singlet (s)
-CO-CH₂-CO- ~3.5 ppm N/A Singlet (s)
-C=CH- N/A ~5.5 ppm Singlet (s)
Enolic -OH N/A ~12-14 ppm (broad) Singlet (s, broad)
-CO-CH₂-CH₂-COOEt ~2.8 ppm ~2.5-2.7 ppm Triplet (t)

Note: Predicted values are based on analyses of similar β-ketoester structures. Actual values may vary depending on solvent and experimental conditions. thermofisher.comrsc.org

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Characterization

Complementing the proton data, ¹³C NMR spectroscopy provides a complete map of the carbon skeleton for both tautomers.

In the keto form , three distinct carbonyl signals are expected: one for the ester (~167-172 ppm) and two for the ketones (~200-205 ppm). The remaining signals correspond to the various sp³ hybridized carbons of the ethyl and heptanoate (B1214049) chain.

In the enol form , the spectrum changes significantly. The number of carbonyl signals is reduced, and two sp² hybridized carbon signals appear for the C=C double bond (typically in the ~98-100 ppm and ~180-190 ppm regions). The chemical shifts of the carbonyl and other carbons are influenced by the conjugated system. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound

Carbon Assignment Keto Tautomer (Predicted) Enol Tautomer (Predicted)
Ester C=O ~171 ppm ~170 ppm
Ketone C=O (C4) ~202 ppm ~189 ppm (C=O)
Ketone C=O (C6) ~203 ppm ~192 ppm (C-OH)
-OCH₂CH₃ ~61 ppm ~61 ppm
-OCH₂CH₃ ~14 ppm ~14 ppm
CH₃CO- ~30 ppm ~24 ppm
-CO-CH₂-CO- ~58 ppm N/A
-C=CH- N/A ~99 ppm
-C=CH- N/A ~188-192 ppm

Note: Predicted values are based on analyses of similar β-ketoester structures. rsc.org

Heteronuclear NMR (e.g., ¹⁹F NMR) for Substituted Analogues

While not naturally present in the parent compound, the introduction of heteroatoms like fluorine into the molecular structure allows for analysis by techniques such as ¹⁹F NMR. For synthetic analogues of this compound, ¹⁹F NMR is an invaluable tool. It provides information on the number and electronic environment of fluorine atoms in the molecule. rsc.org For instance, in studies of fluorinated ketoesters, ¹⁹F NMR is used to confirm successful fluorination and can reveal the presence of diastereomers through distinct fluorine signals and complex coupling patterns (J-coupling) with nearby protons. dur.ac.uk

Table 3: Example ¹⁹F NMR Data for a Related Fluorinated Ester Analogue

Compound Solvent ¹⁹F Chemical Shift (δ) Coupling Constant (J)

Source: Data from a representative study on fluorinated esters, demonstrating the application of ¹⁹F NMR. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complex Structural Assignment

For a molecule with multiple functional groups and tautomeric forms, 2D NMR experiments are essential for definitive signal assignment and structure confirmation. ua.es

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity within the ethyl group (-OCH₂-CH₃) and along the methylene bridge (-CH₂-CH₂-) in the main chain.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. princeton.edu It provides an unambiguous link between the ¹H and ¹³C assignments, for example, confirming which proton signal at ~2.6 ppm corresponds to the carbon signal at ~37 ppm.

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. ua.es It is particularly useful for determining stereochemistry, such as the E or Z configuration of the double bond in the enol tautomer.

Table 4: Application of 2D NMR Techniques for this compound

Technique Information Gained Example Application
COSY ¹H-¹H coupling networks Confirming the -CH₂-CH₂- linkage in the backbone.
HSQC Direct ¹H-¹³C one-bond correlations Assigning each carbon to its attached proton(s).
HMBC ¹H-¹³C long-range (2-4 bond) correlations Connecting the acetyl group to the main chain via the ketone carbonyl.

| NOESY | Through-space ¹H-¹H proximity | Determining the geometry of the enol double bond. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. scholarsresearchlibrary.com For this compound, the spectra would be a superposition of absorptions from both the keto and enol tautomers.

The keto tautomer would exhibit two strong carbonyl (C=O) stretching bands: one for the ester group (typically around 1735-1750 cm⁻¹) and another for the ketone groups (around 1715-1725 cm⁻¹). smolecule.com

The enol tautomer significantly alters the spectrum. The intramolecular hydrogen bond between the enol hydroxyl and the adjacent carbonyl group causes a broadening of the O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber (e.g., ~1640 cm⁻¹) due to conjugation and hydrogen bonding. A C=C stretching vibration, absent in the keto form, would also appear (around 1600-1620 cm⁻¹). rsc.org Raman spectroscopy is complementary to IR and is particularly useful for observing the symmetric C=C and C=O vibrations. nih.gov

Table 5: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group/Vibration Tautomer Expected Wavenumber (cm⁻¹) Appearance
C-H Stretch (sp³) Both 2850-3000 Medium-Strong
C=O Stretch (Ester) Keto ~1740 Strong
C=O Stretch (Ketone) Keto ~1715 Strong
O-H Stretch Enol 2500-3200 Broad, Strong
C=O Stretch (Conjugated) Enol ~1640 Strong
C=C Stretch Enol ~1610 Medium

Note: Values are approximate and based on data for analogous compounds. rsc.orgnih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. evitachem.com For this compound (molecular formula C₉H₁₄O₄), the exact mass is 186.0892 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 186.

The fragmentation of the molecular ion provides structural clues. As an ester and a diketone, several cleavage pathways are predictable: libretexts.org

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups is a common pathway. This can lead to the formation of stable acylium ions.

Loss of the ethoxy group: Cleavage of the C-O bond of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), producing a prominent peak at m/z 141 ([M-45]⁺).

Loss of an ethyl radical: Cleavage can also lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), giving a peak at m/z 157 ([M-29]⁺).

Acetyl cation: A very common fragment for compounds containing an acetyl group is the acylium ion [CH₃CO]⁺, which would produce a strong signal, often the base peak, at m/z 43. docbrown.info

McLafferty Rearrangement: A hydrogen atom can be transferred from the gamma position to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to characteristic neutral losses.

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
186 [C₉H₁₄O₄]⁺ Molecular Ion
141 [M - OC₂H₅]⁺ Loss of ethoxy radical from ester
113 [M - OC₂H₅ - CO]⁺ Subsequent loss of CO from m/z 141
99 [CH₃COCH₂COCH₂]⁺ Cleavage at ester C-C bond
45 [OC₂H₅]⁺ Ethoxy cation
43 [CH₃CO]⁺ Acetyl cation (often base peak)

Note: Fragmentation analysis based on general principles for ketones and esters. libretexts.orgdocbrown.infonist.gov

X-ray Crystallography for Solid-State Structural Determination of Dioxoheptanoate Derivatives and Metal Complexes

Research into the coordination chemistry of aroyl hydrazones of the ethyl ether of 5,5-dimethyl-2,4-dioxohexane acid, a derivative of this compound, has provided valuable crystallographic data for its nickel(II) complexes. researchgate.netresearchgate.net These studies reveal how the ligand coordinates to the metal center and how the resulting complexes arrange themselves in the crystal lattice.

In one such study, two distinct nickel(II) complexes were synthesized and characterized by single-crystal X-ray diffraction: a square-planar complex with a coordinated ammonia (B1221849) molecule, and an octahedral complex with coordinated pyridine (B92270) molecules. researchgate.netresearchgate.net

The first complex, with the formula NiL·NH₃ (where H₂L is an aroyl hydrazone of the ethyl ether of 5,5-dimethyl-2,4-dioxohexane acid), demonstrates a square-planar geometry around the Ni(II) ion. researchgate.netresearchgate.net The tridentate organic ligand coordinates to the nickel atom through two oxygen atoms and one nitrogen atom of the hydrazone fragment. The fourth coordination site is occupied by an ammonia molecule. researchgate.netresearchgate.net The coordination of the deprotonated ligand residue forms five- and six-membered metallacycles. researchgate.netresearchgate.net

The second complex, NiL·3Py, was obtained by recrystallizing the first complex from pyridine. researchgate.netresearchgate.net In this case, the coordination environment of the Ni(II) ion expands to octahedral. The tridentate ligand binds in a similar fashion, while three pyridine molecules complete the coordination sphere. researchgate.netresearchgate.net

The crystallographic data for these two complexes are summarized in the tables below, providing a detailed look at their solid-state structures.

Interactive Data Table: Main Crystallographic Data and Refinement Parameters for Ni(II) Complexes of an this compound Derivative

ParameterNiL·NH₃NiL·3Py
Empirical Formula NiC₂₄H₃₃N₃O₄NiC₃₄H₃₇N₅O₄
Formula Weight 502.24658.38
Crystal System TriclinicMonoclinic
Space Group P1P2₁/n
a (Å) 9.5826(5)10.1983(4)
b (Å) 14.1432(6)18.1664(6)
c (Å) 26.1557(13)10.1983(4)
α (°) ** 76.300(4)90
β (°) 89.447(4)92.161(4)
γ (°) 73.234(4)90
Volume (ų) 3291.0(3)1869.87(13)
Z 22
Density (calculated, g/cm³) **1.6591.169
Radiation CuKαCuKα
Temperature (K) 293(2)293(2)
Data sourced from Tursunov et al. (2020). researchgate.netresearchgate.net

Interactive Data Table: Selected Bond Lengths (Å) and Angles (°) for Ni(II) Complexes

Bond/AngleNiL·NH₃Bond/AngleNiL·3Py
Ni–O(1) 1.851(2)Ni–O(1) 2.0665(18)
Ni–O(2) 1.834(2)Ni–O(2) 2.0084(17)
Ni–N(1) 1.849(3)Ni–N(1) 2.079(2)
Ni–N(3) 1.934(3)Ni–N(4) 2.152(2)
Ni–N(5) 2.152(2)
O(1)–Ni–O(2) 175.75(12)O(1)–Ni–O(2) 89.18(7)
O(1)–Ni–N(1) 93.99(11)O(1)–Ni–N(1) 172.58(7)
O(2)–Ni–N(1) 90.03(11)O(2)–Ni–N(1) 83.41(7)
O(1)–Ni–N(3) 89.84(12)O(1)–Ni–N(4) 88.08(8)
O(2)–Ni–N(3) 86.16(12)O(2)–Ni–N(4) 90.69(8)
N(1)–Ni–N(3) 176.04(12)N(1)–Ni–N(4) 90.58(8)
Data sourced from Tursunov et al. (2020). researchgate.netresearchgate.net

These detailed crystallographic studies on derivatives of this compound underscore the versatility of the β-dicarbonyl moiety in forming structurally diverse metal complexes. The specific geometry and packing are highly dependent on the nature of the substituents on the ligand and the auxiliary ligands present in the coordination sphere of the metal ion.

Role As a Versatile Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Their Analogues

The intricate structures of natural products often pose significant challenges to synthetic chemists. Ethyl 4,6-dioxoheptanoate, with its inherent functionality, serves as a valuable starting material for the stereocontrolled synthesis of these complex molecules, particularly polyketides and prodigiosenes.

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. The repeating 1,3-dioxygenated pattern found in many polyketides can be accessed through synthetic strategies that employ β-dicarbonyl compounds. While direct examples of the use of this compound in the total synthesis of specific polyketides are not extensively documented in readily available literature, its structural motif is emblematic of the building blocks used in polyketide synthesis. The presence of two ketone functionalities and an ester group provides multiple handles for chain elongation and the introduction of chiral centers, which are characteristic features of polyketide backbones.

Prodigiosenes are a family of tripyrrolic red pigments known for their immunosuppressive and anticancer properties. The synthesis of prodigiosin (B1679158) analogues often involves the construction of substituted pyrrole (B145914) rings. The dicarbonyl functionality of this compound makes it a suitable precursor for the Paal-Knorr pyrrole synthesis, a classical method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and an amine or ammonia (B1221849). This approach allows for the introduction of various substituents onto the pyrrole core, enabling the synthesis of a library of prodigiosene analogues with potentially enhanced biological activities.

Building Block for Diverse Heterocyclic Compounds of Chemical Significance

Heterocyclic compounds are integral to medicinal chemistry and materials science. The reactivity of this compound allows for its utilization as a versatile building block in the synthesis of a variety of heterocyclic systems.

The 1,3-dicarbonyl moiety within this compound is a classic synthon for the construction of various six-membered heterocyclic rings. For instance, condensation reactions with amidines or guanidines can lead to the formation of substituted pyrimidine (B1678525) rings, which are core structures in many pharmaceuticals. Similarly, reaction with hydrazines can yield pyrazole (B372694) derivatives, another important class of heterocyclic compounds with diverse biological activities. The presence of the second ketone and the ester group offers further opportunities for annulation reactions to build more complex fused heterocyclic systems.

Furthermore, the reactivity of the dicarbonyl groups can be exploited to synthesize five-membered heterocycles. As previously mentioned, the Paal-Knorr synthesis provides a route to substituted pyrroles. Additionally, reactions with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) derivatives, while reaction with sulfur reagents like Lawesson's reagent could potentially yield thiophene-containing structures. The versatility of this compound as a precursor to a wide array of heterocyclic systems underscores its importance in synthetic organic chemistry.

Intermediate in the Synthesis of Advanced Pharmaceutical Scaffolds

The development of novel pharmaceutical agents often relies on the synthesis of new molecular scaffolds that can interact with biological targets. This compound serves as a valuable intermediate in the construction of such scaffolds, leveraging its ability to form key structural motifs found in medicinally active compounds.

The synthesis of various bioactive heterocyclic compounds, as discussed in the previous section, is directly relevant to its application in pharmaceutical chemistry. For example, the pyrimidine core, accessible from this compound, is a privileged structure in drug discovery, appearing in a wide range of approved drugs. The ability to introduce diverse substituents onto the heterocyclic ring allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Moreover, the dicarbonyl functionality of this compound can be utilized in multicomponent reactions, which are powerful tools for the rapid generation of molecular diversity in drug discovery programs. By reacting this compound with various amines, aldehydes, and other building blocks, complex and diverse molecular scaffolds can be assembled in a single step, accelerating the discovery of new lead compounds.

Application in the Development of Specialty Chemicals and Materials Precursors

While the primary focus of research on this compound has been in the realm of fine chemical and pharmaceutical synthesis, its reactive nature also suggests potential applications in the development of specialty chemicals and as a precursor to advanced materials.

The presence of multiple carbonyl groups and an ester functionality makes this compound a potential monomer or cross-linking agent in polymer synthesis. The carbonyl groups could be involved in condensation polymerization reactions, while the ester group could be modified to introduce other polymerizable functionalities. This could lead to the development of new polymers with tailored properties for specific applications, such as specialty coatings, adhesives, or biodegradable materials. However, specific examples of its use in this context are not yet widely reported in the scientific literature, indicating an area ripe for future exploration.

Furthermore, the ability of the dicarbonyl moiety to chelate metal ions suggests potential applications in the synthesis of metal-organic frameworks (MOFs) or as a component in the formulation of specialty chemicals where metal sequestration or catalysis is desired. The tailored synthesis of ligands for specific metal ions is an active area of research, and the versatile chemistry of this compound could be leveraged to create novel chelating agents.

Catalytic Applications Involving Ethyl 4,6 Dioxoheptanoate

Design and Synthesis of Ligands for Metal-Catalyzed Reactions

The structure of ethyl 4,6-dioxoheptanoate, featuring a 1,3-diketone moiety, makes it a suitable precursor for the synthesis of various ligands for metal-catalyzed reactions. The acidic α-hydrogens between the two carbonyl groups provide a reactive site for condensation reactions with amines and other nucleophiles to form Schiff base ligands, such as β-ketoiminato or β-enaminonato ligands. These ligands are capable of forming stable chelate complexes with a wide range of transition metals.

The synthesis of such ligands typically involves the condensation of the β-dicarbonyl compound with a primary amine, which can be tailored to tune the steric and electronic properties of the resulting ligand. This adaptability is crucial for optimizing the performance of the metal complex in a specific catalytic reaction. While direct examples of ligand synthesis from this compound are not extensively documented in publicly available literature, the general reactivity of β-dicarbonyl compounds suggests its utility in this area. The resulting metal complexes can find applications in various catalytic processes, including oxidation, reduction, and cross-coupling reactions.

Table 1: Potential Ligand Types Derived from β-Dicarbonyl Compounds

Ligand ClassGeneral StructurePotential Metal Coordination
β-ketoiminatoR-C(O)-CH=C(NR')-R''Bidentate (N, O)
β-enaminonatoR-C(NR')=CH-C(O)-R''Bidentate (N, O)
Bis(β-ketoiminato)R'-N=C(R'')-CH=C(R''')-N=R'Tetradentate (N, N, O, O)

Note: R, R', R'', R''' represent variable organic substituents.

Role in Asymmetric Catalysis (e.g., enantioselective transformations)

The prochiral nature of the two carbonyl groups in this compound makes it an interesting substrate for asymmetric catalysis, particularly in enantioselective reduction reactions. The selective reduction of one of the ketone functionalities can lead to the formation of chiral hydroxy-keto esters, which are valuable intermediates in the synthesis of complex organic molecules.

While specific studies on the asymmetric reduction of this compound are scarce, research on similar β-keto esters has demonstrated the feasibility of achieving high enantioselectivity using various catalytic systems. unideb.hu These include chiral ruthenium-diphosphine/diamine complexes and biocatalytic approaches employing enzymes such as alcohol dehydrogenases. nih.gov The choice of catalyst and reaction conditions can influence which carbonyl group is reduced and the stereochemical outcome of the reaction. The development of efficient and selective catalytic systems for the asymmetric transformation of this compound remains an area with significant potential for future research.

Table 2: Examples of Asymmetric Reduction of β-Keto Esters

SubstrateCatalyst/EnzymeProductEnantiomeric Excess (ee)
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli with reductase/dehydrogenaseEthyl (R)-4-chloro-3-hydroxybutanoate99% nih.gov
Various β-ketoestersOxazoline-containing tridentate ligand-Ir complexChiral β-hydroxy estersGood performance

Use as a Substrate in Specific Catalytic Transformations (e.g., Hydrogenation, C-H Activation)

This compound can serve as a substrate in a variety of catalytic transformations beyond asymmetric reduction.

Hydrogenation: The catalytic hydrogenation of the dicarbonyl functionalities in this compound can yield different products depending on the catalyst and reaction conditions. tcichemicals.comgoogle.commdpi.com Selective hydrogenation of one or both ketone groups would lead to the corresponding hydroxy-keto or dihydroxy esters. Common heterogeneous catalysts for such transformations include palladium, platinum, or ruthenium supported on carbon. tcichemicals.com Homogeneous catalysts, such as Wilkinson's catalyst or Crabtree's catalyst, could also be employed, potentially offering higher selectivity under milder conditions. tcichemicals.com The ester group is generally less reactive towards hydrogenation than the ketone groups under typical conditions.

C-H Activation: The field of C-H activation offers a powerful strategy for the functionalization of organic molecules at positions that are traditionally considered unreactive. wikipedia.org For this compound, the β-C-H bonds of the ethyl group and the γ-C-H bonds of the heptanoate (B1214049) chain are potential targets for catalytic C-H activation. acs.orgnih.gov This could enable the direct introduction of new functional groups, such as aryl or alkyl moieties, without the need for pre-functionalized substrates. While specific examples of C-H activation on this compound are not readily found in the literature, the development of transition metal catalysts for the C-H functionalization of carbonyl compounds is an active area of research. nih.govyoutube.com

Exploration of Metal Complexes of this compound in Catalysis

As a β-dicarbonyl compound, this compound can act as a bidentate ligand to form stable chelate complexes with a variety of metal ions. nih.govacs.orggoogle.com The enolate form of the diketone moiety can coordinate to a metal center through its two oxygen atoms. These metal complexes themselves can possess catalytic activity or serve as precursors to catalytically active species.

The nature of the metal and any ancillary ligands can significantly influence the catalytic properties of the resulting complex. For instance, iron(III) complexes of β-keto esters have been implicated as active intermediates in Michael addition reactions. nih.gov Furthermore, chiral-at-metal complexes, where the stereochemistry is defined by the arrangement of ligands around the metal center, have shown promise in asymmetric catalysis. rsc.org The exploration of the synthesis and catalytic applications of metal complexes derived from this compound could lead to the discovery of novel and efficient catalysts for a range of organic transformations.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 4,6-dioxoheptanoate to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves precursor-directed biosynthesis or esterification of 4,6-dioxoheptanoic acid. Key parameters include temperature control (20–30°C for microbial systems), solvent selection (polar aprotic solvents like THF), and catalyst use (e.g., acidic or enzymatic conditions). For microbial synthesis, Streptomyces griseus has been employed with 4,6-dioxoheptanoate as a precursor, requiring careful monitoring of fermentation pH and nutrient availability to avoid byproduct formation . Purification via fractional distillation or column chromatography is recommended, with GC-MS or NMR for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR : In 1^1H NMR, expect signals for the ethyl ester group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) and diketone protons (δ 2.5–3.0 ppm). 13^{13}C NMR will show carbonyl carbons at δ 190–210 ppm.
  • IR : Strong absorbance at ~1740 cm1^{-1} (ester C=O) and ~1700 cm1^{-1} (diketone C=O).
  • MS : Molecular ion peak at m/z 186 (C9_9H14_{14}O4_4), with fragmentation patterns indicating loss of ethyl (m/z 157) and diketone groups .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratory settings?

  • Methodological Answer : Document all variables (e.g., solvent batch, catalyst purity, ambient humidity) and standardize protocols (e.g., reaction time, stirring rate). Use internal standards during spectroscopic analysis. For microbial synthesis, maintain strain viability through cryopreservation and validate precursor uptake rates via LC/MS-ESI .

Advanced Research Questions

Q. How can discrepancies in the degradation pathways of this compound observed in microbial studies be systematically investigated?

  • Methodological Answer : Use isotopically labeled precursors (e.g., 13^{13}C-4,6-dioxoheptanoate) to trace metabolic flux in Streptomyces griseus. Combine LC/MS-ESI with kinetic isotope effect (KIE) studies to differentiate between enzymatic vs. non-enzymatic degradation. Contrast results with abiotic degradation controls (e.g., pH-adjusted aqueous solutions) to identify pathway-specific intermediates .

Q. What strategies can resolve contradictory data regarding the kinetic parameters of this compound in different solvent systems?

  • Methodological Answer : Conduct solvent polarity studies using Kamlet-Taft parameters to correlate reaction rates with solvent hydrogen-bond acceptor capacity. Employ stopped-flow spectroscopy for real-time monitoring of diketone tautomerization. Validate findings with computational models (DFT or MD simulations) to account for solvent-solute interactions .

Q. How should researchers design experiments to investigate the compound’s stability under varying storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to track degradation. Compare with real-time data (25°C) and apply the Arrhenius equation to predict shelf life. Include light-exposure cohorts in quartz vials and analyze photodegradants via HRMS .

Q. What analytical approaches are recommended for detecting trace impurities in this compound synthesized via novel routes?

  • Methodological Answer : Combine UPLC-QTOF for high-resolution impurity profiling with 1^1H-13^{13}C HSQC NMR to identify structural motifs. Use spiking experiments with suspected impurities (e.g., ethyl levulinate) to confirm retention times and fragmentation patterns .

Methodological Considerations for Data Analysis

  • Handling Uncertainties : Quantify instrument error (e.g., NMR integration variability) and methodological limitations (e.g., microbial batch variability) using error propagation models. Report confidence intervals for kinetic data .
  • Contradictory Results : Apply statistical rigor (e.g., ANOVA for inter-lab comparisons) and cross-validate findings with orthogonal techniques (e.g., compare NMR and IR data for functional group confirmation) .

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